Benzyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate
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Overview
Description
Benzyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structural framework. Spiro compounds, characterized by their rigid three-dimensional structures, are of significant interest in medicinal chemistry due to their potential biological activities . This compound, in particular, is notable for its spiro[indoline-3,4’-piperidine] core, which is fused with a benzyl group and a carboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multicomponent reactions. One common method is the three-component cyclocondensation reaction of isatins, pyrazolones, and malononitrile in aqueous media . This reaction is catalyzed by various agents, including p-TSA (para-toluenesulfonic acid), and often proceeds under mild and neutral conditions, resulting in high yields and operational simplicity .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of environmentally benign solvents like water is preferred to minimize environmental impact. Additionally, the process may be optimized for higher efficiency and yield through the use of advanced catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Benzyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into three-dimensional binding sites on proteins, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Another spirocyclic compound with a similar core structure but different substituents.
Spirooxindole: A spirocyclic compound with an oxindole core, known for its biological activities.
Piperidine Derivatives: Compounds containing the piperidine moiety, which are widely used in medicinal chemistry.
Uniqueness
Benzyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific combination of a spiro[indoline-3,4’-piperidine] core with a benzyl group and a carboxylate moiety.
Properties
Molecular Formula |
C20H21ClN2O2 |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
benzyl 6-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C20H21ClN2O2/c21-16-6-7-17-18(12-16)22-14-20(17)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2 |
InChI Key |
NLGZJNKOOHCSPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CNC3=C2C=CC(=C3)Cl)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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